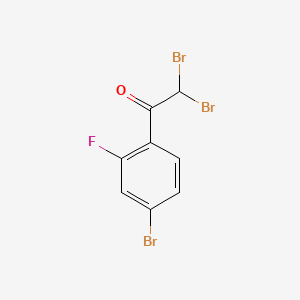
2,2-dibromo-1-(4-bromo-2-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(4-bromo-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H4Br3FO It is a brominated ketone that features both bromine and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(4-bromo-2-fluorophenyl)ethanone can be synthesized through the bromination of 1-(4-bromo-2-fluorophenyl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(4-bromo-2-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 1-(4-bromo-2-fluorophenyl)ethanol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: Formation of 2,2-dihydroxy-1-(4-bromo-2-fluorophenyl)ethanone.
Reduction: Formation of 1-(4-bromo-2-fluorophenyl)ethanol.
Oxidation: Formation of 2,2-dibromo-1-(4-bromo-2-fluorophenyl)acetic acid.
Scientific Research Applications
2,2-Dibromo-1-(4-bromo-2-fluorophenyl)ethanone has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and polymers.
Mechanism of Action
The mechanism of action of 2,2-dibromo-1-(4-bromo-2-fluorophenyl)ethanone involves its interaction with various molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in electrophilic aromatic substitution reactions. These reactions can modify the structure and function of biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibromo-1-(2-bromo-4-fluorophenyl)ethanone
- 2,2-Dibromo-1-(4-bromophenyl)ethanone
- 2,2-Dibromo-1-(2-fluorophenyl)ethanone
Uniqueness
2,2-Dibromo-1-(4-bromo-2-fluorophenyl)ethanone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C8H4Br3FO |
|---|---|
Molecular Weight |
374.83 g/mol |
IUPAC Name |
2,2-dibromo-1-(4-bromo-2-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br3FO/c9-4-1-2-5(6(12)3-4)7(13)8(10)11/h1-3,8H |
InChI Key |
HWANZXDRCHKJIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















